

Crystal structure of 2,6-Bis(p-tolyl)pyridine derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Bis(p-tolyl)pyridine

Cat. No.: B084966

[Get Quote](#)

An In-Depth Technical Guide on the Crystal Structure of **2,6-Bis(p-tolyl)pyridine** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and crystal structure of selected **2,6-bis(p-tolyl)pyridine** derivatives. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

2,6-Diarylpyridines are a class of compounds that have garnered significant interest due to their versatile applications as ligands in coordination chemistry, building blocks for supramolecular structures, and scaffolds in medicinal chemistry. The substitution pattern on the pyridine and flanking aryl rings plays a crucial role in determining the steric and electronic properties of these molecules, thereby influencing their chemical reactivity and biological activity. This guide focuses on the crystal structures of **2,6-bis(p-tolyl)pyridine** derivatives, providing a comparative analysis of their solid-state conformations and intermolecular interactions.

Crystal Structure Analysis

The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal are fundamental to understanding its physical and chemical properties. X-ray

crystallography is a powerful technique to elucidate these structures. This section presents the crystallographic data for two derivatives: 4-phenyl-2,6-bis(4-tolyl)pyridine and 2,6-bis(tosyloxymethyl)pyridine. For comparative purposes, the crystal structure of the closely related 2,6-diphenylpyridine is also included.

Crystallographic Data Tables

The following tables summarize the key crystallographic data for the selected compounds, allowing for a clear comparison of their unit cell parameters and refinement statistics.

Table 1: Crystal Data and Structure Refinement for 4-Phenyl-2,6-bis(4-tolyl)pyridine^[1]

Parameter	Value
Empirical Formula	C ₂₅ H ₂₁ N
Formula Weight	335.43
Temperature (K)	295
Wavelength (Å)	0.71073
Crystal System	Orthorhombic
Space Group	Pbcn
a (Å)	21.234(3)
b (Å)	12.0489(15)
c (Å)	7.3601(10)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1883.1(4)
Z	4
Density (calculated) (Mg/m ³)	1.183
Absorption Coefficient (mm ⁻¹)	0.070
F(000)	712
Crystal Size (mm ³)	0.24 x 0.16 x 0.14
Theta range for data collection (°)	2.15 to 25.00
Reflections collected	6295
Independent reflections	1833 [R(int) = 0.0301]
Final R indices [I>2σ(I)]	R1 = 0.0583, wR2 = 0.1791
R indices (all data)	R1 = 0.0988, wR2 = 0.2073

Table 2: Crystal Data and Structure Refinement for 2,6-Bis(tosyloxymethyl)pyridine[2]

Parameter	Value
Empirical Formula	C ₂₁ H ₂₁ NO ₆ S ₂
Formula Weight	447.51
Temperature (K)	100(2)
Wavelength (Å)	0.71073
Crystal System	Orthorhombic
Space Group	Pccn
a (Å)	21.032(3)
b (Å)	6.2243(10)
c (Å)	15.405(2)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	2016.6(5)
Z	4
Density (calculated) (Mg/m ³)	1.474
Absorption Coefficient (mm ⁻¹)	0.303
F(000)	936
Crystal Size (mm ³)	0.16 x 0.13 x 0.04
Theta range for data collection (°)	2.46 to 28.38
Reflections collected	41584
Independent reflections	2528 [R(int) = 0.0974]
Final R indices [I>2σ(I)]	R1 = 0.0474, wR2 = 0.1370
R indices (all data)	R1 = 0.0668, wR2 = 0.1507

Table 3: Crystal Data and Structure Refinement for 2,6-Diphenylpyridine[3]

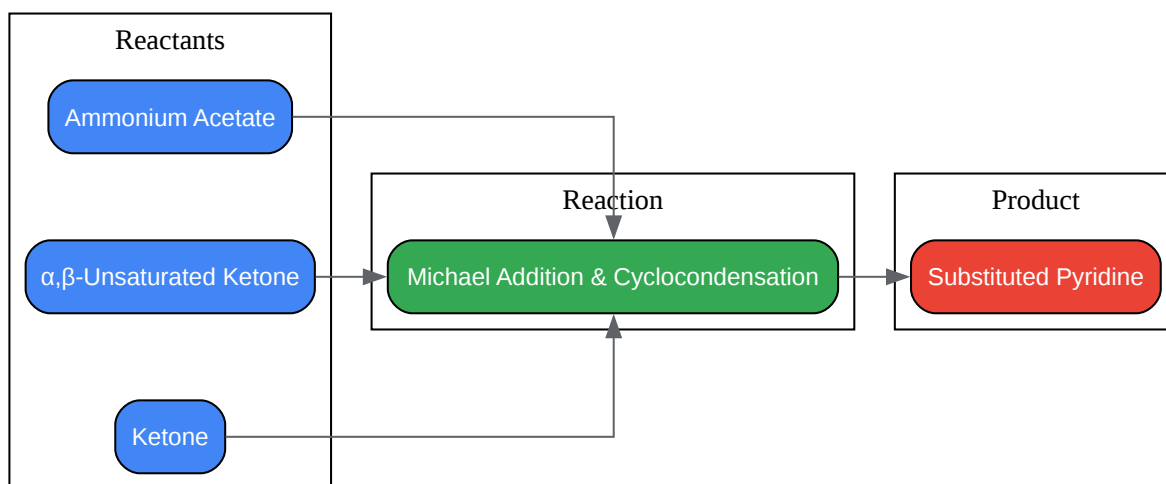
Parameter	Value
Empirical Formula	C17H13N
Formula Weight	231.28
Temperature (K)	293(2)
Wavelength (Å)	0.71073
Crystal System	Orthorhombic
Space Group	Pbcn
a (Å)	16.1368(16)
b (Å)	12.5371(14)
c (Å)	6.2969(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1273.9(2)
Z	4
Density (calculated) (Mg/m ³)	1.205
Absorption Coefficient (mm ⁻¹)	0.071
F(000)	488
Crystal Size (mm ³)	0.70 x 0.32 x 0.14
Theta range for data collection (°)	2.97 to 27.48
Reflections collected	9331
Independent reflections	1596 [R(int) = 0.0531]
Final R indices [I>2sigma(I)]	R1 = 0.0553, wR2 = 0.1633
R indices (all data)	R1 = 0.0911, wR2 = 0.1878

Experimental Protocols

The synthesis of 2,6-diarylpyridines is often achieved through the Kröhnke pyridine synthesis. This section provides a general overview of this method, followed by the specific experimental procedures for the synthesis of the highlighted derivatives.

General Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for the preparation of substituted pyridines. The reaction typically involves the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonium salt, which serves as the nitrogen source for the pyridine ring.[4] [5] A common variation involves the reaction of an α,β -unsaturated ketone with a ketone in the presence of ammonium acetate.



[Click to download full resolution via product page](#)

A generalized workflow for the Kröhnke pyridine synthesis.

Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine[1]

A mixture of benzaldehyde (1.06 g, 10 mmol), 4-methylacetophenone (2.68 g, 20 mmol), and NaOH (0.80 g, 20 mmol) in a solution of water (20 ml) and 95% ethanol (20 ml) was stirred at room temperature for 3 hours. Following this, a solution of ammonium acetate (7.70 g, 100

mmol) in 95% ethanol (60 ml) was added, and the reaction mixture was refluxed at 343 K for 8 hours. The resulting solution was then cooled, and the solvent volume was reduced to 20 ml, leading to the formation of a white precipitate. This precipitate was collected by filtration and washed with ethanol. The final product was obtained as colorless prism crystals by recrystallization from 95% ethanol.



[Click to download full resolution via product page](#)

The experimental workflow for the synthesis of 4-phenyl-2,6-bis(4-tolyl)pyridine.

Synthesis of 2,6-Bis(tosyloxymethyl)pyridine[2]

To a 500 ml round-bottom flask, NaOH (8.0 g, 0.20 mol) and 2,6-pyridinedimethanol (2.78 g, 0.020 mol) were dissolved in 150 ml of a 1:1 mixture of THF and water. The resulting solution was stirred and cooled to 0 °C. A solution of p-toluenesulfonyl chloride (7.61 g, 0.040 mol) in 75 ml of THF was then added dropwise. The reaction mixture was stirred at 0 °C for 15 minutes and then at room temperature for 4 hours. Subsequently, the mixture was poured into 200 ml of water and extracted with dichloromethane (4 x 75 ml). The combined organic layers were washed with a saturated NaCl solution and dried over Na₂SO₄. The solvent was removed under reduced pressure to yield the product as a white crystalline solid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the product in THF and ethanol at room temperature.[2]

Conclusion

This technical guide has provided a concise yet detailed overview of the crystal structures and synthetic methodologies for selected **2,6-bis(p-tolyl)pyridine** derivatives. The presented data highlights the structural diversity within this class of compounds and offers researchers access to key experimental protocols. The comparative crystallographic tables and workflow diagrams serve as a practical resource for those engaged in the design and synthesis of novel pyridine-based molecules for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenyl-2,6-bis(4-tolyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Bis(tosyloxymethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal structure of 2,6-Bis(p-tolyl)pyridine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084966#crystal-structure-of-2-6-bis-p-tolyl-pyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com